Isoquinolinesulfonamide

Description

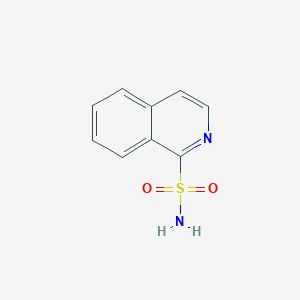

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZCYMXZJQCAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435654 | |

| Record name | Isoquinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100107-43-5, 1026410-00-3 | |

| Record name | Isoquinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decoding the Isoquinolinesulfonamide Scaffold: Mechanisms, Selectivity, and Kinase Profiling Workflows

Introduction: The Pharmacophore of Isoquinolinesulfonamides

Since their initial discovery, isoquinolinesulfonamide derivatives have served as foundational tools in signal transduction research and as viable clinical candidates for cardiovascular and neurodegenerative diseases. As a Senior Application Scientist who has spent years optimizing high-throughput kinase screens, I view this class of molecules not just as chemical probes, but as elegant structural keys designed to exploit the highly conserved ATP-binding pocket of AGC kinases (such as PKA, PKG, and PKC) and the AGC-related Rho-associated protein kinases (ROCK1/2).

Isoquinolinesulfonamides are classified as Type I kinase inhibitors [1]. They bind to the active conformation of the kinase, directly competing with the endogenous phosphate donor, adenosine triphosphate (ATP), for access to the catalytic cleft[2][3].

Structural Causality of Inhibition

The core mechanism of action relies on the structural mimicry of ATP:

-

The Isoquinoline Ring: This bicyclic system acts as an adenine bioisostere. It inserts deeply into the hydrophobic cleft of the kinase hinge region, forming critical hydrogen bonds with the backbone amides of the hinge residues.

-

The Sulfonamide Linker: This functional group directs the tail of the molecule out toward the solvent-exposed region, mimicking the trajectory of the ribose and phosphate groups of ATP.

-

The Amine/Piperazine Tail: Modifications to this basic tail dictate the inhibitor's selectivity profile. By interacting with specific, non-conserved amino acids at the lip of the ATP-binding pocket, the tail determines whether the compound will preferentially inhibit PKA (e.g., H-89) or ROCK (e.g., Fasudil, Y-27632)[4].

Target Selectivity and Off-Target Landscapes

A common pitfall in assay development is treating kinase inhibitors as perfectly specific. They are not. Because the ATP-binding site is conserved across the kinome (over 500 kinases), achieving absolute selectivity is thermodynamically improbable.

Understanding the quantitative inhibition constants (

Table 1: Quantitative Selectivity Profiles of Key Isoquinolinesulfonamides

| Inhibitor | Primary Target | Primary Potency ( | Notable Off-Targets (Potency) | Clinical / Research Utility |

| H-89 | PKA | ROCK2 (270 nM), MSK1 (120 nM) | Widely used PKA probe; limited in vivo use due to off-targets[2][6]. | |

| Fasudil | ROCK1 / ROCK2 | PKA (1.6 µM), PKG (1.6 µM) | Approved for cerebral vasospasm; neuroprotection[7]. | |

| Y-27632 | ROCK1 / ROCK2 | PRK2 (600 nM), PKC (>10 µM) | Prevents stem cell anoikis; studies of cytoskeletal dynamics[3][8]. |

Mechanistic Pathway Modulation: The RhoA/ROCK Axis

To appreciate the utility of ROCK-selective isoquinolinesulfonamides like Y-27632 and Fasudil, we must map the signaling architecture they disrupt. The RhoA/ROCK pathway is the master regulator of the actin cytoskeleton.

When ROCK is active, it phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1), inhibiting its phosphatase activity. Concurrently, ROCK directly phosphorylates the Myosin Light Chain (MLC). This dual action locks the cell in a state of actomyosin contraction, leading to stress fiber formation and, in stem cells, dissociation-induced apoptosis (anoikis)[8]. By competitively blocking ATP at the ROCK catalytic site, Y-27632 rapidly collapses this contractile machinery[4].

Figure 1: Mechanism of RhoA/ROCK pathway inhibition by isoquinolinesulfonamides.

Self-Validating Experimental Workflow: TR-FRET Kinase Profiling

To accurately determine the

The Causality Behind the Assay Choice

Why TR-FRET? Standard fluorescence assays are plagued by background autofluorescence from the compound library or biological buffers. TR-FRET utilizes lanthanide chelates (like Terbium, Tb³⁺) which have a uniquely long fluorescence lifetime (in the millisecond range). By introducing a microsecond time delay before measuring the emission, we allow all short-lived background fluorescence to decay, yielding an exceptionally high signal-to-noise ratio[9][10].

Furthermore, because isoquinolinesulfonamides are ATP-competitive, the assay must be run at the Apparent Michaelis Constant (

Step-by-Step Protocol: TR-FRET Assay for ROCK1 Inhibition by Y-27632

Phase 1: Assay Calibration (Self-Validation Step)

-

Determine ATP

: Run a titration matrix of ROCK1 enzyme against varying concentrations of ATP (1 µM to 1 mM) using a fixed concentration of a fluorescein-labeled substrate (e.g., Fluorescein-poly-GT). Calculate the ATP concentration that yields half-maximal velocity ( -

Calculate Z'-Factor: Run 16 wells of positive control (max activity) and 16 wells of negative control (no enzyme). A Z'-factor > 0.6 validates the assay window for high-throughput screening.

Phase 2: Inhibitor Profiling

-

Compound Preparation: Serially dilute Y-27632 in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well low-volume black microplate (final DMSO concentration must be

1% to prevent kinase denaturation). -

Kinase Reaction: Add ROCK1 enzyme and Fluorescein-labeled substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Initiation: Initiate the reaction by adding ATP at the previously determined

. Incubate at room temperature for 60 minutes. -

Quenching (The Causality): Add TR-FRET Dilution Buffer containing EDTA (20 mM) . Why EDTA? EDTA is a potent chelator that strips Mg²⁺ from the solution. Because kinases absolutely require Mg²⁺ to coordinate the ATP phosphates, this step instantly and irreversibly halts the enzymatic reaction, ensuring your endpoint read is a true snapshot of that exact time[10].

-

Detection: Add the Terbium (Tb)-labeled phospho-specific antibody. Incubate for 60 minutes.

-

Readout: Read the plate on a TR-FRET compatible microplate reader. Excitation at 340 nm. Measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the 520/490 ratio to determine the extent of phosphorylation[10].

Figure 2: TR-FRET assay workflow demonstrating the critical Mg2+ chelation quench step.

Conclusion

Isoquinolinesulfonamides represent a masterclass in rational chemical design. By exploiting the spatial geometry of the ATP-binding pocket, compounds like H-89, Fasudil, and Y-27632 have unlocked our understanding of AGC and related kinases. However, as demonstrated through the structured TR-FRET methodologies above, the successful deployment of these inhibitors requires a rigorous understanding of their competitive kinetics, their off-target liabilities, and the precise biochemical parameters of the assays used to measure them.

References

1.2 2.5 3.6 4.3 5.8 6.4 7.7 8.1 9.9 10.10 11.11

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. H-89 - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 8. stemcell.com [stemcell.com]

- 9. sinobiological.com [sinobiological.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Decoding the Isoquinolinesulfonamide Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Introduction to the Isoquinolinesulfonamide Class

Isoquinolinesulfonamides represent a foundational and highly versatile class of ATP-competitive small-molecule kinase inhibitors. Originally discovered in the 1980s, early derivatives like H-7 and H-89 were characterized as broad-spectrum inhibitors of cyclic nucleotide-dependent kinases (Protein Kinase A [PKA], Protein Kinase G [PKG]) and Protein Kinase C (PKC) 1. Over decades of rigorous medicinal chemistry and structural biology, this scaffold has been successfully optimized to yield highly selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This evolution has culminated in clinically approved therapeutics such as fasudil, ripasudil, and netarsudil, which are utilized for cardiovascular diseases and ophthalmic conditions like glaucoma 2, 3.

Pharmacophore and SAR Mechanics

As an ATP-competitive inhibitor, the this compound pharmacophore binds directly to the highly conserved kinase hinge region. The scaffold consists of three critical modular zones that dictate potency and selectivity:

-

The Isoquinoline Head Group (Adenine Mimetic): The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region.

-

The Sulfonamide Linker (Geometric Director): The sulfonamide group serves a dual purpose. Its oxygen atoms can interact with the conserved catalytic lysine, while the rigid vector of the S-N bond projects the attached tail moiety out of the adenine pocket and toward the ribose-binding pocket or the solvent-exposed channel.

-

The Aliphatic Amine/Diazepane Tail (Selectivity Driver): This is the primary driver of kinase selectivity. In PKA inhibitors like H-89, a bulky bromocinnamylamino tail exploits a specific hydrophobic sub-pocket unique to PKA 4. In contrast, ROCK inhibitors like fasudil utilize a homopiperazine (1,4-diazepane) ring [[5]]().

Evolution of ROCK Selectivity: Fasudil exhibits moderate potency but poor selectivity, inhibiting PKA and PKC at concentrations similar to ROCK 5. To overcome this, researchers systematically modified the homopiperazine ring and the isoquinoline core. The addition of a fluorine atom at the C4 position of the isoquinoline ring and a chiral methyl group at the C2′ position of the 1,4-diazepane ring yielded ripasudil. These precise modifications induce a steric clash in the PKA ATP-binding pocket while perfectly complementing the slightly larger hydrophobic pocket of ROCK, shifting the selectivity index by over 1000-fold 2.

Quantitative SAR Profiling

To illustrate the evolutionary trajectory of the this compound series, the following table summarizes the half-maximal inhibitory concentration (IC50) values across key AGC kinases, demonstrating the shift from broad-spectrum to highly selective targeted inhibition 6, 4.

| Compound | Target Focus | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) | PKC IC50 (nM) | Key Structural Modification |

| H-89 | PKA | ~270 | ~270 | 140 | >30,000 | Bromocinnamyl tail added to ethylamine |

| Fasudil | ROCK (Pan) | 1,200 | 1,900 | 1,600 | 3,300 | Unsubstituted 1,4-diazepane tail |

| Ripasudil | ROCK (Selective) | 51 | 19 | >25,000 | >25,000 | C4-Fluoro, C2'-Methyl on diazepane |

| Netarsudil | ROCK / NET | 1 | 2 | >1,000 | >1,000 | Amino-isoquinoline, extended ether link |

Mechanism of Action: The ROCK Signaling Axis

Isoquinolinesulfonamides primarily exert their therapeutic effects (e.g., vasodilation, reduction of intraocular pressure) by antagonizing the RhoA/ROCK signaling pathway. In a pathological state, ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), inactivating it. This leads to an accumulation of phosphorylated myosin light chain (MLC), promoting actin-myosin contractility. By competitively inhibiting ROCK at the ATP-binding site, isoquinolinesulfonamides restore MLCP activity, leading to smooth muscle relaxation 2, 5.

Fig 1. ROCK signaling axis and the mechanism of action of this compound inhibitors.

Experimental Methodology: Self-Validating Kinase Inhibition Assay

To accurately determine the IC50 and Ki values that drive SAR decisions, a radiometric [γ-32P]ATP kinase assay remains the gold standard due to its direct measurement of substrate phosphorylation, avoiding the artifactual interference common in fluorescent or luminescent proxy assays 6.

Step-by-Step Protocol: Radiometric ROCK2 Kinase Assay

Core Principle: Because isoquinolinesulfonamides are ATP-competitive, they must be evaluated at or below the Km for ATP to ensure assay sensitivity. The Cheng-Prusoff equation dictates that higher ATP concentrations will artificially inflate the apparent IC50, masking true SAR improvements 7.

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Causality: Mg2+ is essential for ATP coordination in the kinase active site; Brij-35 prevents non-specific compound aggregation, ensuring that observed inhibition is structurally driven, not an artifact of precipitation.

-

-

Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the this compound compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

-

Causality: Maintaining a constant, low DMSO concentration across all wells prevents solvent-induced kinase denaturation, making the protocol self-validating against vehicle effects.

-

-

Enzyme-Substrate Mix: Add recombinant active ROCK2 (0.5 nM final) and long S6 kinase substrate peptide (30 µM final) to the assay wells. Incubate for 10 minutes at room temperature to allow compound-enzyme pre-equilibration.

-

Reaction Initiation: Initiate the reaction by adding an ATP mix containing unlabeled ATP (at the predetermined Km, e.g., 10 µM) spiked with 0.5 µCi of [γ-32P]ATP per well.

-

Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate the reaction by adding 3% phosphoric acid.

-

Causality: The acid quenches the kinase activity immediately and protonates the basic residues of the peptide substrate, ensuring it binds tightly to the negatively charged phosphocellulose filter in the next step.

-

-

Filtration & Washing: Transfer the reaction to a P81 phosphocellulose filter plate. Wash 3 times with 75 mM phosphoric acid to remove unreacted [γ-32P]ATP.

-

Quantification: Add scintillation fluid and read on a microplate scintillation counter. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Fig 2. Iterative SAR screening workflow for optimizing this compound kinase inhibitors.

Conclusion

The this compound scaffold is a masterclass in medicinal chemistry. By systematically exploring the steric and electronic requirements of the hinge-binding isoquinoline and the solvent-exposed tail, researchers have successfully navigated the highly conserved AGC kinase kinome. The transition from the broad-spectrum PKA inhibitor H-89 to the highly selective ROCK inhibitor ripasudil underscores the power of structure-based drug design and rigorous enzymatic profiling.

References

-

BenchChem Technical Support Team. "A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases." BenchChem. 6

-

Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry (2021). ACS Publications. 2

-

Cayman Chemical. "H-89 (hydrochloride) (CAS 130964-39-5)." Cayman Chemical. 4

-

Hidaka, H., et al. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry (1984). PubMed. 1

-

ResearchGate. "Development of specific Rho-kinase inhibitors and their clinical application." ResearchGate. 5

-

ResearchGate. "Idealised values for the potency (IC 50 ) of an inhibitor with intrinsic affinity K i =10 nM in an ATP-competitive assay." ResearchGate. 7

-

Google Patents. "US10174017B2 - Dual mechanism inhibitors for the treatment of disease." Google Patents. 3

Sources

- 1. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US10174017B2 - Dual mechanism inhibitors for the treatment of disease - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: Binding Affinity of Isoquinolinesulfonamide to Rho-associated Kinase (ROCK)

Executive Summary & Biological Context

Rho-associated coiled-coil containing protein kinase (ROCK) is a major downstream effector of the small GTPase RhoA.[1][2][3][4] It serves as a central regulator of the actin cytoskeleton, governing cellular motility, contraction, and morphology.[5] Dysregulation of ROCK signaling is implicated in cardiovascular diseases (vasospasm, hypertension), glaucoma, and neurodegeneration.

Isoquinolinesulfonamides represent a foundational class of ROCK inhibitors. Unlike the aminopyridine derivative Y-27632, isoquinolines like Fasudil (HA-1077) and its optimized analog H-1152 offer distinct structure-activity relationships (SAR) that have driven their evolution from non-selective serine/threonine kinase inhibitors to highly potent, isoform-selective therapeutic agents.

This guide analyzes the molecular binding kinetics, structural determinants of affinity, and validated protocols for quantifying the interaction between isoquinolinesulfonamides and the ROCK ATP-binding pocket.

Molecular Mechanism of Action

The Signaling Cascade

ROCK exists as two isoforms, ROCK1 and ROCK2, sharing 92% homology in their kinase domains. Activation occurs when GTP-bound RhoA disrupts the auto-inhibitory interaction between the ROCK C-terminal pleckstrin homology (PH) domain and the N-terminal kinase domain.

Isoquinolinesulfonamides function as Type I ATP-competitive inhibitors . They occupy the adenine-binding cleft of the kinase domain, preventing the phosphotransfer of the

Figure 1: The RhoA/ROCK signaling cascade and the point of intervention for this compound inhibitors.

Structural Basis of Binding

Crystallographic studies (e.g., PDB: 2ETR, 2ETK) reveal that the isoquinoline ring mimics the adenine ring of ATP.

-

Hinge Region Interaction: The nitrogen atoms of the isoquinoline ring and the sulfonyl group form critical hydrogen bonds with the backbone of the hinge region (specifically Met156 and Glu154 in ROCK1).

-

Hydrophobic Pocket: The potency difference between Fasudil and H-1152 is driven by the extension of the inhibitor into a hydrophobic pocket adjacent to the ATP site. H-1152 possesses a dimethyl group that exploits this pocket, significantly reducing

(dissociation rate).

Structure-Activity Relationship (SAR) & Affinity Data

The evolution from Fasudil to H-1152 and Ripasudil illustrates how minor chemical modifications drastically alter binding affinity (

Comparative Binding Data

The following data synthesizes results from radiometric kinase assays. Note that

| Compound | Structure Class | Target | Selectivity Profile | ||

| Fasudil (HA-1077) | Isoquinoline | ROCK1/2 | 330 | 10,700 | Moderate. Inhibits PKA ( |

| Hydroxyfasudil | Isoquinoline | ROCK1/2 | 170 | 730 | Active metabolite of Fasudil. Slightly more potent. |

| H-1152 | Dimethyl-isoquinoline | ROCK1/2 | 1.6 | 5 - 10 | High. >100-fold selective over PKA/PKC. |

| Ripasudil (K-115) | Fluorinated Isoquinoline | ROCK1/2 | N/A | 19 (ROCK2) | High. Approved for Glaucoma. |

| Y-27632 | Pyridine (Reference) | ROCK1/2 | 140 | 800 | Standard tool compound. Less potent than H-1152. |

*Note:

SAR Evolution Logic

The transition from Fasudil to H-1152 involves the addition of two methyl groups to the homopiperazine ring. This structural change creates a "latch" effect, anchoring the molecule more firmly within the kinase cleft.

Figure 2: Chemical evolution of this compound potency.

Validated Protocol: Radiometric Filter Binding Assay

While fluorescence polarization (IMAP) and FRET (LanthaScreen) are popular for high-throughput screening, the Radiometric Filter Binding Assay using

Reagents & Equipment

-

Enzyme: Recombinant human ROCK1 or ROCK2 (active, catalytic domain).

-

Substrate: Long S6 kinase substrate peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK).

-

Tracer:

(Specific activity -

Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM Mg-acetate, 0.1%

-mercaptoethanol. -

Detection: P81 phosphocellulose filter plates and Scintillation Counter.

Step-by-Step Methodology

Step 1: Compound Preparation

-

Dissolve this compound (e.g., H-1152) in 100% DMSO to 10 mM stock.

-

Prepare 10-point serial dilutions (1:3) in assay buffer. Final DMSO concentration in assay must be

.

Step 2: Reaction Assembly (Total Volume 25

-

Add 5

L of diluted compound to wells. -

Add 10

L of Enzyme/Substrate mix (Final: 5-10 nM ROCK, 20 -

Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding equilibrium.

Step 3: Initiation

-

Initiate reaction by adding 10

L of ATP mix (Cold ATP + -

Crucial: To determine

, run the assay at the

Step 4: Incubation & Termination

-

Incubate for 40 minutes at RT.

-

Stop reaction by adding 50

L of 75 mM Phosphoric Acid (

Step 5: Filtration & Counting

-

Transfer contents to P81 phosphocellulose filter plates (binds the positively charged peptide).

-

Wash 3x with 75 mM

to remove unreacted ATP. -

Add scintillation fluid and read on a MicroBeta counter.[7]

Data Analysis & Self-Validation

To ensure trustworthiness, the assay must include:

-

Z' Factor Calculation: Must be

using Max (DMSO) and Min (EDTA) controls. -

Reference Standard: Run Y-27632 in parallel;

should fall within 2-fold of historical mean (approx. 200-300 nM). -

Cheng-Prusoff Correction: Convert

to

Figure 3: Workflow for the Radiometric Filter Binding Assay.[4]

References

-

Uehata, M., et al. (1997).[6] Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389, 990–994. Link

-

Sasaki, Y., Suzuki, M., & Hidaka, H. (2002).[6] The novel and potent Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine as a probing molecule for Rho-kinase involved in histaminergic-induced constriction of coronary artery. Pharmacology & Therapeutics, 93(2-3), 225-232. Link

-

Jacobs, M., et al. (2006).[1] The structure of dimeric ROCK I reveals the mechanism for ligand selectivity.[1] Journal of Biological Chemistry, 281(1), 260-268. Link

-

Breitenlechner, C. B., et al. (2003). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity.[8] Structure, 11(12), 1595-1607.[8] Link

-

Garnock-Jones, K. P. (2014).[6] Ripasudil: first global approval. Drugs, 74(18), 2211-2215. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Dynamics and Molecular Docking of Isoquinolinesulfonamides in AGC Kinases: A Comparative Analysis of PKA and PKG

Executive Summary

The AGC kinase family, encompassing cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), represents a cornerstone of intracellular signal transduction. Dysregulation of these pathways is implicated in cardiovascular diseases, neuropathic pain, and tumorigenesis. Isoquinolinesulfonamide derivatives, notably H-89 and Fasudil, have historically served as the primary pharmacological probes for these kinases. However, the structural homology between the ATP-binding pockets of PKA and PKG presents a profound challenge for inhibitor selectivity. As a Senior Application Scientist, I have designed this whitepaper to dissect the molecular docking workflows required to accurately model these interactions. By moving beyond static docking scores and implementing self-validating molecular dynamics (MD) protocols, researchers can rationally design next-generation, isoform-selective kinase inhibitors.

The Structural Topography of PKA and PKG Catalytic Domains

Understanding the causality of inhibitor binding requires a deep dive into kinase structural biology. PKA was the first protein kinase to have its crystal structure elucidated, establishing the canonical bi-lobal kinase architecture[1]. The ATP-binding cleft, situated between the N-terminal

Isoquinolinesulfonamides function as robust, competitive antagonists of ATP. The mechanism underlying their inhibitory effect is that they occupy the catalytic subunit's active site, preventing the transfer of the terminal phosphate from ATP to downstream substrates[2].

Fig 1. Competitive inhibition of AGC kinases by isoquinolinesulfonamides via ATP-pocket blockade.

The isoquinoline core anchors to the hinge region via critical hydrogen bonds (e.g., with the backbone of Val123 in PKA), while the sulfonamide moiety and its extended aliphatic or aromatic substituents project into the hydrophobic sub-pockets[3]. Because PKA and PKG share approximately 45% sequence identity in their catalytic domains[4], achieving true selectivity requires exploiting subtle topographical variances in the solvent-exposed regions and the conformational plasticity of the DFG (Asp-Phe-Gly) motif.

Mechanistic Insights: The "Many Faces" of Isoquinolinesulfonamides

Why does precise molecular docking matter? H-89 is universally marketed as a selective PKA inhibitor, yet empirical data reveals a "many faces" paradigm. At standard in vitro concentrations (e.g., 10

Furthermore, H-89 exhibits PKA-independent off-target effects. It alters intracellular trafficking and secretory pathways in a manner distinct from pure PKA blockade[7], and it has even been shown to directly attenuate bioluminescence in reporter assays by inhibiting Renilla luciferase[8]. This promiscuity underscores the necessity of rigorous computational modeling. Relying solely on static docking scores often leads to false positives in hit-to-lead optimization; therefore, we must employ dynamic, self-validating workflows to capture the true binding thermodynamics.

Quantitative Affinity and Selectivity Data

To benchmark our computational models, we must ground our scoring functions in empirical kinetic data. The table below summarizes the inhibition constants (

| Compound | Target Kinase | Inhibition Constant ( | Key Structural Interactions & Selectivity Profile |

| H-89 | PKA | 0.048 | Hinge region H-bonds; highly potent for PKA[2]. |

| H-89 | PKG | ~0.48 | 10-fold lower affinity for PKG compared to PKA[2]. |

| Fasudil | ROCK | ~0.33 | Isoquinoline core anchors to hinge; clinically approved for cerebral vasospasm[1]. |

| KT5720 | PKA | 0.060 | Binds ATP pocket; effectiveness is highly dependent on intracellular [ATP][2]. |

Protocol: A Self-Validating Molecular Docking Workflow

To accurately model the differential binding of isoquinolinesulfonamides to PKA and PKG, I have developed a self-validating computational protocol. Do not merely execute these steps; understand the causality behind each parameter choice.

Fig 2. Self-validating computational workflow for kinase-ligand docking and MD simulation refinement.

Step 1: Target Preparation

-

Action: Retrieve high-resolution crystal structures (e.g., PDB ID: 1ATP for PKA). Remove crystallographic waters beyond 3 Å of the active site. Use a Protein Preparation Wizard to assign tautomeric states to Histidine residues and optimize the hydrogen bond network at pH 7.4.

-

Causality: Crystal structures often contain unresolved side chains or non-physiological protonation states. The protonation state of the active site aspartate in the DFG motif critically dictates ligand binding affinity. Failure to optimize this network will result in artificial electrostatic repulsion during docking.

Step 2: Ligand Preparation

-

Action: Generate 3D conformers of the this compound derivatives. Assign AM1-BCC partial charges.

-

Causality: Isoquinolinesulfonamides possess a highly delocalized

-electron system. Standard force field charges (e.g., Gasteiger) fail to capture the electrostatic potential accurately. AM1-BCC charges provide quantum-mechanically derived accuracy, ensuring the sulfonamide oxygen atoms correctly orient towards the lysine residues in the active site.

Step 3: Grid Generation and Receptor Constraints

-

Action: Center the docking grid on the hinge region (e.g., Val123 in PKA). Apply a positional constraint requiring a hydrogen bond donor/acceptor interaction with the hinge backbone.

-

Causality: The ATP-binding pocket of AGC kinases is highly conserved. By enforcing a hinge-binding constraint, we filter out thermodynamically unstable poses early in the workflow, preventing the algorithm from trapping the ligand in superficial, solvent-exposed crevices.

Step 4: Molecular Docking & MM-GBSA Rescoring

-

Action: Execute flexible-ligand docking (e.g., via Glide XP or AutoDock Vina). Rescore the top 10 poses using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.

-

Causality: Standard empirical scoring functions struggle with the desolvation penalties of the highly charged sulfonamide group. MM-GBSA calculates the true binding free energy (

), effectively penalizing poses that bury polar groups without satisfying hydrogen bonds.

Step 5: Molecular Dynamics (MD) Validation

-

Action: Subject the top MM-GBSA pose to a 100 ns MD simulation in explicit solvent (TIP3P water model) using periodic boundary conditions. Monitor the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the kinase activation loop.

-

Causality: Kinases are highly dynamic entities. The

disparity between PKA and PKG for H-89 is largely driven by transient, water-mediated hydrogen bond networks that rigid-receptor docking fails to capture. MD simulations validate whether the this compound-kinase complex remains stable over time or if solvent competition forces the ligand to diffuse out of the pocket.

Conclusion

The rational design of selective AGC kinase inhibitors requires a paradigm shift from static structural viewing to dynamic thermodynamic modeling. While isoquinolinesulfonamides like H-89 have been foundational in elucidating PKA and PKG signaling pathways, their off-target promiscuity necessitates rigorous computational validation. By implementing the self-validating docking and MD workflow detailed above, drug development professionals can accurately predict the causality of inhibitor selectivity, paving the way for highly specific, next-generation therapeutics.

References

-

Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A Frontiers in Pharmacology[Link][2]

-

Protein kinase inhibitors: contributions from structure to clinical compounds Quarterly Reviews of Biophysics | Cambridge Core[Link][1]

-

PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands PubMed - NIH[Link][7]

-

Rationally designed PKA inhibitors for positron emission tomography PMC - NIH[Link][3]

-

Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors MDPI[Link][4]

-

The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase PLOS One[Link][8]

-

Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins AACR Journals[Link][6]

Sources

- 1. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 3. Rationally designed PKA inhibitors for positron emission tomography: Synthesis and cerebral biodistribution of N-(2-(4-bromocinnamylamino)ethyl)-N- [11C]methyl-isoquinoline-5-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase | PLOS One [journals.plos.org]

The Dawn of Kinase Inhibition: History, Discovery, and Application of H-Series Isoquinolinesulfonamides

Executive Summary

The discovery of the H-series isoquinolinesulfonamides in the 1980s marked a watershed moment in pharmacology and cellular biology. By proving that the highly conserved ATP-binding pocket of protein kinases could be selectively targeted with small molecules, this class of inhibitors laid the groundwork for modern targeted kinase therapeutics. This technical whitepaper explores the historical genesis, structural evolution, mechanistic paradigms, and rigorous experimental validation protocols associated with H-series inhibitors.

The Genesis of the H-Series: From Calmodulin to Kinases

In the early 1980s, a team of Japanese researchers led by Hiroyoshi Hidaka was systematically investigating naphthalenesulfonamides, such as W-7, which were known to function as calmodulin antagonists . During routine screening, the team observed a serendipitous off-target effect: at higher concentrations, these compounds exhibited competitive inhibition of protein kinases.

Recognizing the immense therapeutic potential of this off-target activity, Hidaka’s group initiated a structure-activity relationship (SAR) campaign. They discovered that substituting the naphthalene ring with an isoquinoline ring shifted the molecule's affinity away from calmodulin and directly toward the catalytic domain of kinases. This chemical exploration culminated in a landmark 1984 publication detailing the first generation of "H-series" compounds (H-7, H-8, and H-9) .

Fig 1. Structural evolution of H-series inhibitors from W-7.

Mechanistic Paradigm: ATP-Competitive Inhibition

The core mechanistic breakthrough of the H-series was the demonstration of ATP-competitive inhibition. The isoquinoline ring serves as a bioisostere for the adenine ring of endogenous ATP. When the inhibitor enters the deep catalytic cleft between the N-lobe and C-lobe of the kinase, the isoquinoline nitrogen forms a critical, high-affinity hydrogen bond with the backbone amides of the kinase hinge region .

Because intracellular ATP concentrations are exceptionally high (typically 1–5 mM), H-series inhibitors must possess sub-micromolar to nanomolar affinity to effectively compete in a physiological environment.

Pharmacological Evolution: Key Inhibitors

The PKA Standard: H-89

Synthesized to improve the potency of early iterations, H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) emerged as the gold standard for inhibiting Protein Kinase A (PKA). It exhibits a

The ROCK Revolution: Fasudil (HA-1077) and Beyond

By substituting the side chain with a diazepine ring, researchers developed Fasudil (HA-1077) . Approved in Japan in 1995 for the treatment of cerebral vasospasm, Fasudil holds the distinction of being one of the first clinically approved protein kinase inhibitors .

Fasudil selectively targets Rho-associated coiled-coil kinase (ROCK), a downstream effector of the small GTPase RhoA. By blocking ROCK, Fasudil prevents the phosphorylation (and subsequent inactivation) of Myosin Light Chain Phosphatase (MLCP), leading to smooth muscle relaxation and vasodilation [[2]]([Link]). Further optimization of the Fasudil scaffold yielded H-1152 (dimethylfasudil), which boasts a highly selective

Fig 2. RhoA/ROCK signaling pathway and its inhibition by Fasudil.

Quantitative Selectivity Profiles

To guide experimental design, the following table summarizes the quantitative binding affinities of key H-series inhibitors across their primary and secondary targets , , .

| Inhibitor | Primary Target(s) | Potency ( | Notable Off-Targets ( | Key Structural Feature |

| H-7 | PKC / PKA | 6.0 µM / 3.0 µM | PKG (5.8 µM) | Unmodified Isoquinoline |

| H-89 | PKA | 48 nM ( | S6K1 (80 nM), MSK1 (120 nM) | p-bromocinnamylamino group |

| Fasudil | ROCK1 / ROCK2 | ~344–385 nM | PKA (1.0 µM) | Diazepine ring |

| H-1152 | ROCK1 / ROCK2 | 1.6 nM ( | PKA (630 nM) | Dimethylated diazepine |

Self-Validating Experimental Protocol: Kinase Inhibition Assays

When utilizing H-series compounds in biochemical assays, researchers must design workflows that inherently validate the ATP-competitive mechanism. The following protocol utilizes a dual-ATP challenge to ensure data trustworthiness and rule out allosteric interference.

Objective

Determine the

Step-by-Step Methodology

-

Kinase Preparation & Activation

-

Action: Dilute recombinant kinase in an assay buffer containing physiological

(10 mM) and 0.01% BSA to prevent non-specific plastic binding. -

Causality: Kinases require divalent cations to coordinate ATP. Without optimal

, the ATP-binding pocket collapses or alters conformation, artificially skewing the inhibitor's binding affinity and rendering the assay biologically irrelevant.

-

-

Inhibitor Titration & Pre-incubation

-

Action: Perform a 10-point serial dilution of the H-series compound in DMSO. Add to the kinase and pre-incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium. Because H-series inhibitors are reversible, failing to reach equilibrium prior to substrate addition results in an underestimation of the inhibitor's potency.

-

-

Dual-ATP Concentration Challenge (Self-Validation Step)

-

Action: Initiate the reaction by adding a mixture of substrate peptide and ATP. Run two parallel plates: Plate A at

(e.g., 10 µM) and Plate B at -

Causality & Trustworthiness: According to the Cheng-Prusoff equation (

), an ATP-competitive inhibitor's apparent

-

-

Quenching and Signal Detection

-

Action: Quench the reaction strictly at 30 minutes using an EDTA-based stop solution. Measure phosphorylation via a TR-FRET or radiometric readout.

-

Causality: Immediate chelation of

by EDTA halts the catalytic transfer of phosphate instantly, ensuring that the measured signal accurately reflects the steady-state kinetics at the exact time of quenching.

-

Fig 3. Self-validating workflow for ATP-competitive kinase assays.

Conclusion

The transition from W-7 calmodulin antagonists to highly selective ROCK and PKA inhibitors underscores the power of systematic chemical biology. The H-series isoquinolinesulfonamides not only provided the scientific community with indispensable tools to map complex intracellular signaling pathways but also proved that kinases were viable, druggable targets for clinical intervention. As drug development professionals continue to design next-generation kinase inhibitors, the foundational principles established by the H-series—ATP competition, hinge-region binding, and rigorous selectivity profiling—remain as relevant today as they were four decades ago.

References

-

Scilight Press. RhoA/ROCK Signaling in Vascular Dysfunction: Emerging Insights and Therapeutic Perspectives.[2] URL: [Link]

-

Portland Press / Bioscience Reports. FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity.[3] URL:[Link]

-

PMC / National Institutes of Health. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension.[4] URL:[Link]

-

ACS Publications / Journal of Medicinal Chemistry. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors.[5] URL:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. RhoA/ROCK Signaling in Vascular Dysfunction: Emerging Insights and Therapeutic Perspectives [sciltp.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Therapeutic Potential of Isoquinolinesulfonamides in Neurodegenerative Diseases

A Technical Guide for Drug Development & Application Scientists

Executive Summary

The pharmacological landscape for neurodegenerative diseases (NDDs) is shifting from symptomatic management to disease-modifying therapies that target upstream convergence points. Isoquinolinesulfonamides, a class of ATP-competitive kinase inhibitors historically utilized for cerebral vasospasm (e.g., Fasudil/HA-1077), have emerged as potent modulators of neuroinflammation, cytoskeletal plasticity, and proteostasis.

This guide analyzes the therapeutic utility of this chemical class, specifically focusing on the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA) . We provide a mechanistic breakdown of how these compounds reverse axonal retraction, induce autophagy to clear protein aggregates (α-synuclein, tau), and repolarize microglia.

Chemical Biology & Structure-Activity Relationship (SAR)

To effectively utilize isoquinolinesulfonamides, researchers must understand the structural basis of their kinase selectivity. These compounds function as ATP-competitive inhibitors.[1][2][3][4]

The Isoquinoline Scaffold

The core isoquinoline ring mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase catalytic domain.[4]

-

Nitrogen Position: The position of the nitrogen in the isoquinoline ring (typically position 5 or 8) dictates the orientation within the ATP binding pocket.

-

Sulfonamide Linker: This moiety extends towards the solvent-accessible region, allowing for chemical modifications that enhance solubility and specificity.

Key Compounds & Selectivity Profiles

| Compound | Primary Target | IC50 (approx.) | Secondary Targets | Application Context |

| Fasudil (HA-1077) | ROCK1 / ROCK2 | 1.9 µM / 1.6 µM | PKA (mild), PKG | Clinical candidate for ALS, PD, AD. Excellent BBB permeability. |

| H-89 | PKA | 0.05 - 0.14 µM | MSK1, S6K1, ROCKII | Widely used in vitro tool compound; limited clinical use due to "dirty" kinase profile. |

| Ripasudil (K-115) | ROCK1 / ROCK2 | ~0.05 µM | - | Glaucoma treatment; emerging potential in reducing mitochondrial ROS. |

| Y-27632 | ROCK1 / ROCK2 | 0.14 - 0.22 µM | PKC, PKN | Standard preclinical reference compound for ROCK inhibition. |

Technical Insight: While H-89 is often labeled a "specific PKA inhibitor," its inhibition of MSK1 and S6K1 complicates data interpretation regarding autophagy. For neurodegeneration studies focusing on cytoskeletal repair, Fasudil or Y-27632 are the preferred validated standards.

Mechanistic Pathways: The "Neuro-Trinity"

Isoquinolinesulfonamides exert neuroprotection through three distinct but interconnected pathways controlled largely by the RhoA/ROCK axis.

-

Cytoskeletal Dynamics (Axon Regeneration): Hyperactive ROCK phosphorylates LIM kinase (LIMK) and Myosin Light Chain (MLC), leading to growth cone collapse and neurite retraction. Inhibition reverses this, promoting actin polymerization and axon regrowth.

-

Proteostasis (Aggregate Clearance): ROCK inhibition activates autophagy (via Beclin-1 and Bcl-2 modulation), facilitating the lysosomal degradation of misfolded proteins like α-synuclein and hyperphosphorylated tau.

-

Immunomodulation (Microglial Shift): ROCK signaling is essential for the pro-inflammatory (M1) phenotype. Inhibition shifts microglia toward the neuroprotective (M2) phenotype, reducing TNF-α and IL-1β release.

Visualization: The ROCK Signaling Nexus

Caption: Mechanism of Action.[5][6][7][8][9][10][11] Isoquinolinesulfonamides inhibit ROCK, preventing downstream cascades that lead to neurodegeneration, thereby restoring regenerative capacity and proteostasis.

Therapeutic Applications & Clinical Status

| Disease | Target Mechanism | Key Preclinical/Clinical Findings | Status |

| ALS | Motor neuron survival; Microglial modulation | Fasudil (180-300 mg/day) reduced Neurofilament Light (NfL) levels by 15% and slowed ALSFRS-R decline. | Phase 2a (NCT05218668) |

| Parkinson's (PD) | α-Synuclein clearance; Dopaminergic rescue | Fasudil prevents α-synuclein aggregation in SynT/Sph1 models; restores dopamine levels in MPTP models. | Phase 2 (NCT05931575) |

| Alzheimer's (AD) | Aβ/Tau reduction; Synaptic plasticity | Reduced hippocampal neuronal death; decreased IL-1β/TNF-α; improved spatial memory in transgenic mice. | Preclinical / Early Clinical |

| Tauopathies | Tau phosphorylation | Inhibition of ROCK reduces tau burden in PSP/CBS models. | Phase 2a (NCT04734379) |

Experimental Validation Framework

For researchers validating new this compound derivatives, the following protocols provide a robust testing ground.

Workflow: Compound Validation Pipeline

Caption: Validation Pipeline. A hierarchical approach to screening isoquinolinesulfonamides, moving from biochemical affinity to functional cellular recovery.

Protocol A: Assessment of Neurite Outgrowth (Regenerative Potential)

Purpose: To quantify the ability of a compound to reverse ROCK-mediated growth cone collapse. Cell Model: NSC-34 cells or iPSC-derived motor neurons.

-

Preparation: Coat 24-well plates with Laminin (10 µg/mL) to provide a permissive substrate.

-

Seeding: Plate dissociated neurons at low density (5 × 10³ cells/cm²).

-

Treatment:

-

Control: Vehicle (H2O/DMSO).

-

Inhibitor: Treat with 10 µM Fasudil or Y-27632.

-

Challenge (Optional): Co-treat with myelin-associated inhibitors (e.g., Nogo-A peptide) to simulate injury environment.

-

-

Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

-

Fixation & Staining: Fix with 4% paraformaldehyde (PFA). Stain with anti-βIII-tubulin (neuronal marker) and DAPI.[12]

-

Analysis:

-

Image using automated fluorescence microscopy.

-

Quantification: Use ImageJ (NeuronJ plugin) to measure total neurite length and number of branch points .

-

Success Metric: A statistically significant increase (>20%) in mean neurite length compared to vehicle.

-

Protocol B: Monitoring Autophagic Flux (Proteostasis)

Purpose: To confirm the compound induces autophagy to clear aggregates.

-

Transfection: Transfect N2a or SH-SY5Y cells with an LC3-GFP-RFP reporter (flux sensor).

-

Treatment: Incubate cells with the this compound (10–30 µM) for 6–24 hours.

-

Western Blot Validation:

-

Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Blot for LC3-II (autophagosome marker) and p62/SQSTM1 (substrate).

-

Causality Check: Treat a parallel group with Bafilomycin A1 (lysosome inhibitor). If LC3-II levels increase further with Bafilomycin + Compound compared to Compound alone, autophagic flux is confirmed.

-

References

-

Koch, J. C., et al. (2018). ROCK inhibition in models of neurodegeneration and its potential for clinical translation.[6][7] Pharmacology & Therapeutics.

-

Tönges, L., et al. (2014). Rho kinase inhibition modulates microglia activation and improves survival in a model of amyotrophic lateral sclerosis. Glia.

-

Tatenhorst, L., et al. (2016). Fasudil attenuates aggregation of α-synuclein in models of Parkinson’s disease. Acta Neuropathologica Communications.

-

Lingor, P., et al. (2019). ROCK-ALS: Protocol for a randomized, placebo-controlled, double-blind phase IIa trial of Fasudil in ALS. Frontiers in Neurology.

-

Hidaka, H., et al. (1984). Isoquinolinesulfonamides as potent and selective protein kinase inhibitors. Biochemistry.

-

ClinicalTrials.gov. (2024). Fasudil in Patients With Amyotrophic Lateral Sclerosis (ALS). Identifier: NCT05218668.[13]

-

ClinicalTrials.gov. (2024). ROCK-PD: Fasudil for Parkinson's Disease. Identifier: NCT05931575.

Sources

- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H-89 - Wikipedia [en.wikipedia.org]

- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 6. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Molecular Hydrogen: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neurologylive.com [neurologylive.com]

Technical Guide: Isoquinolinesulfonamide Modulation of Smooth Muscle Contraction

The following technical guide details the mechanistic impact of isoquinolinesulfonamides on smooth muscle contraction, designed for researchers and drug development professionals.

Executive Summary

Isoquinolinesulfonamides represent a critical class of pharmacological agents used to dissect the signaling pathways regulating smooth muscle tone. Historically evolving from broad-spectrum kinase inhibitors (e.g., H-7, H-8) to highly selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors (e.g., Fasudil, Y-27632), these compounds have redefined our understanding of calcium sensitization . This guide provides a mechanistic analysis of their action, detailed experimental protocols for validation, and a comparative analysis of kinase selectivity profiles.

Introduction: The Dual Regulation of Smooth Muscle Tone

To understand the efficacy of isoquinolinesulfonamides, one must first distinguish between the two primary axes of smooth muscle contraction:

-

Calcium-Dependent (Canonical) Pathway: Mediated by intracellular

binding to calmodulin (CaM), activating Myosin Light Chain Kinase (MLCK). -

Calcium-Independent (Sensitization) Pathway: Mediated by the RhoA/ROCK signaling axis, which inhibits Myosin Light Chain Phosphatase (MLCP), maintaining tension without elevating

.

Isoquinolinesulfonamides primarily target the latter, offering a method to induce vasodilation in vasospastic disorders where calcium channel blockers may fail.

Mechanistic Action & Pharmacology[1][2][3][4][5][6][7]

Structure-Activity Relationship (SAR)

The core pharmacophore consists of an isoquinoline ring coupled to a sulfonyl group. Specificity is dictated by the side chain attached to the sulfonamide nitrogen:

-

Piperazine/Homopiperazine rings: Enhance solubility and target ROCK (e.g., Fasudil).

-

Alkylamines: Tend toward PKA/PKC inhibition (e.g., H-7, H-8).[1][2][3][4]

The Evolution of Selectivity

Early compounds like H-7 were "pan-kinase" inhibitors, useful for rough screening but poor for mechanistic dissection. The development of Fasudil (HA-1077) and Y-27632 introduced selectivity for ROCK, allowing researchers to isolate the calcium sensitization pathway.

Pathway Visualization

The following diagram illustrates the specific intervention points of these compounds within the contractile machinery.

Figure 1: Signal transduction pathways in smooth muscle contraction.[5] Red lines indicate inhibitory action of isoquinolinesulfonamides. Note the distinction between the Ca2+-dependent MLCK pathway and the RhoA/ROCK sensitization pathway.

Comparative Kinase Selectivity Data[2][8]

When selecting a compound for experimental design, selectivity profiles are paramount to avoid off-target effects. The table below synthesizes inhibition constants (

| Compound | Primary Target | ROCK ( | PKA ( | PKC ( | MLCK ( | Experimental Utility |

| Y-27632 | ROCK 1/2 | 0.14 µM | > 10 µM | > 10 µM | > 10 µM | Gold standard for isolating ROCK-mediated Ca2+ sensitization. |

| Fasudil (HA-1077) | ROCK | 0.33 µM | 1.6 µM | 3.3 µM | 36 µM | Clinical vasodilator; less selective than Y-27632 at high doses. |

| H-7 | Broad (PKC/PKA) | ~3 µM | 3.0 µM | 6.0 µM | 97 µM | Historical control; largely obsolete for specific pathway dissection. |

| H-8 | PKA / PKG | - | 1.2 µM | 15 µM | 68 µM | Used to investigate cyclic nucleotide dependence. |

| H-89 | PKA | 27 µM | 0.048 µM | 31 µM | 28 µM | Highly selective PKA inhibitor (often confused with H-series). |

Data compiled from Uehata et al. (1997) and Davies et al. (2000).

Experimental Protocols

Protocol A: Isometric Tension Measurement (Organ Bath)

Objective: To quantify the relaxant effect of isoquinolinesulfonamides on pre-contracted smooth muscle tissues (e.g., rat aorta, guinea pig trachea).

Self-Validating Steps:

-

Tissue Preparation:

-

Excise thoracic aorta from male Wistar rats.

-

Remove connective tissue and cut into 3-4 mm rings.

-

Critical Step: Mechanically remove endothelium (optional) by gently rubbing the lumen to exclude NO-mediated relaxation. Validate removal by testing lack of relaxation to Acetylcholine (1 µM).

-

-

Equilibration:

-

Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, aerated with 95% O2/5% CO2).

-

Apply resting tension (e.g., 2g for aorta) and equilibrate for 60 mins, washing every 15 mins.

-

-

Pre-contraction:

-

Induce stable contraction using Phenylephrine (PE, 1 µM) or High

(60 mM). -

Causality Check: PE induces contraction via

-receptors (involving both -

Validation: If the drug relaxes PE-induced contraction more potently than

-induced contraction, it suggests a mechanism involving calcium sensitization (ROCK inhibition) rather than simple calcium channel blockade.

-

-

Cumulative Dosing:

-

Once a contraction plateau is reached, add the isoquinolinesulfonamide (e.g., Y-27632) in cumulative log increments (

M to -

Record tension changes.

-

-

Analysis:

-

Calculate relaxation as a percentage of the pre-contraction amplitude. Plot log-concentration vs. response curves to determine

.

-

Protocol B: Western Blot Analysis of MYPT1 Phosphorylation

Objective: To confirm molecular target engagement (ROCK inhibition) by measuring the phosphorylation status of the Myosin Phosphatase Target Subunit 1 (MYPT1).

Workflow Visualization:

Figure 2: Workflow for assessing kinase activity via phosphorylation state. Rapid freezing and TCA precipitation are critical to prevent phosphatase activity during lysis.

Methodology:

-

Treatment: Incubate tissue strips with the inhibitor (e.g., 10 µM Y-27632) for 20 mins, then stimulate with agonist (PE).

-

Snap Freezing: At the peak of contraction, instantly freeze tissue in liquid nitrogen. Why: Phosphorylation states change in milliseconds; slow freezing invalidates data.

-

Extraction: Homogenize in ice-cold trichloroacetic acid (TCA) to denature phosphatases immediately. Wash pellets with acetone.

-

Immunoblotting:

-

Probe for p-MYPT1 (Thr853) . This residue is a specific substrate for ROCK.

-

Probe for Total MYPT1 as a loading control.

-

-

Interpretation: A decrease in the p-MYPT1/Total-MYPT1 ratio in drug-treated samples confirms ROCK inhibition.

Clinical & Translational Implications

The transition of isoquinolinesulfonamides from bench to bedside is best exemplified by Fasudil . Unlike H-7, Fasudil's selectivity allowed it to be approved (in Japan and China) for the treatment of cerebral vasospasm following subarachnoid hemorrhage. By inhibiting ROCK, it prevents the pathological calcium sensitization that causes persistent arterial narrowing, improving patient outcomes where standard calcium channel blockers (like nimodipine) have limited efficacy on the sensitization component.

References

-

Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature. [Link]

-

Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. [Link]

-

Somlyo, A. P., & Somlyo, A. V. (2003). Ca2+ sensitivity of smooth muscle and nonmuscle myosin II: modulated by G proteins, kinases, and myosin phosphatase. Physiological Reviews. [Link]

-

Shimokawa, H., & Takeshita, A. (2005). Rho-kinase is an important therapeutic target in cardiovascular medicine. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine as a probing molecule for Rho-kinase signaling. Pharmacology & Therapeutics. [Link]

Sources

- 1. Inhibitory effect of H-7, H-8 and polymyxin B on liver protein kinase C-induced phosphorylation of endogenous substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential growth inhibition of isoquinolinesulfonamides H-8 and H-7 towards multidrug-resistant P388 murine leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Isoquinolinesulfonamide Scaffold: Chemical Properties, Stability, and Kinase Inhibition Profiling

Executive Summary

As a Senior Application Scientist, I frequently encounter the isoquinolinesulfonamide class of compounds (e.g., Fasudil, H-89, Ripasudil) in both early-stage phenotypic screening and late-stage stability profiling. Originally discovered by Hidaka and colleagues in the 1980s, these molecules revolutionized our understanding of kinase pharmacology by demonstrating that the 1[1]. Today, they serve as foundational probes for cyclic nucleotide-dependent protein kinases (PKA/PKG) and Rho-associated coiled-coil kinases (ROCK)[2].

This technical guide dissects the chemical stability, degradation pathways, and structural biology of isoquinolinesulfonamides. Furthermore, I provide field-tested, self-validating experimental protocols to ensure high-fidelity data generation in your kinase assays and analytical workflows.

Structural Biology and Chemical Foundations

The defining feature of this scaffold is its bipartite structure: an isoquinoline ring coupled to a sulfonamide linker.

-

The Isoquinoline Core: The nitrogen atom (N-2) of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the 3[3].

-

The Sulfonamide Linker: This moiety dictates the spatial orientation of the molecule, extending the attached functional groups (e.g., piperazine or homopiperazine rings) into the ribose and phosphate-binding sub-pockets to confer selectivity[1].

Causality in Design: Replacing the isoquinoline ring with a naphthalene ring (as seen in earlier calmodulin antagonists like W-7) completely abolishes kinase inhibitory activity. This proves that the specific stereoelectronic profile of the isoquinoline nitrogen is non-negotiable for ATP competition[1],[2].

Physicochemical Properties and Stability Profile

Isoquinolinesulfonamides are generally formulated as hydrochloride salts (e.g., Fasudil HCl, H-89 dihydrochloride) to enhance aqueous solubility for in vitro and in vivo applications[4],[5].

Degradation Pathways: While chemically stable under standard ambient conditions, isoquinolinesulfonamides are susceptible to specific degradation routes under metabolic or oxidative stress. For instance, Fasudil undergoes 6 to form hydroxyfasudil[6]. Interestingly, this degradation product is an active metabolite; the oxo-tautomer of hydroxyfasudil exhibits a >10-fold increase in potency for ROCK over PKA compared to the parent compound[6].

Table 1: Quantitative Stability and Physicochemical Data

| Compound | Target Selectivity | Molecular Weight | Solubility | Stability / Storage | Key Structural Mod |

| Fasudil (HA-1077) | ROCK1/2, PKA | 327.8 g/mol (HCl) | High (Aqueous) | Stable at RT; hygroscopic | Unsubstituted isoquinoline |

| H-89 | PKA (selective) | 519.3 g/mol (di-HCl) | Moderate (Water) | Store at -20°C; avoid strong oxidizers | p-bromocinnamylamino group |

| Ripasudil (K-115) | ROCK1/2 (IC50=31nM) | 324.8 g/mol (free base) | High (Aqueous) | Highly stable; non-hygroscopic | C4-Fluoro, C2'-methyl |

(Data synthesized from standardized safety data sheets and pharmacological profiles[7],[8],[9].)

Mechanism of Action: Kinase Inhibition Pathways

Isoquinolinesulfonamides act as reversible, ATP-competitive inhibitors[2]. In pathophysiological conditions like cerebral vasospasm or glaucoma, the Rho/ROCK pathway is overactivated. Inhibitors like Fasudil and Ripasudil competitively displace ATP, preventing the10 and the myosin phosphatase targeting subunit 1 (MYPT1)[1],[10].

Caption: Competitive inhibition of ROCK/PKA signaling by isoquinolinesulfonamides.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, I have designed the following protocols with built-in self-validation mechanisms.

Protocol 1: Accelerated Degradation and LC-MS/MS Profiling

Purpose: To map the oxidative degradation of isoquinolinesulfonamides (e.g., conversion of Fasudil to Hydroxyfasudil) and establish shelf-life parameters. Causality: We utilize forced degradation (H₂O₂) to simulate long-term oxidative stress. Quenching with cold acetonitrile precipitates proteins (if testing in plasma) and halts oxidation immediately, ensuring the LC-MS/MS snapshot accurately reflects the specific kinetic time-point.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 100 µM stock of the this compound in 50 mM ammonium bicarbonate buffer (pH 7.4).

-

Stress Induction: Add H₂O₂ to a final concentration of 0.1% (v/v). Incubate at 40°C in a thermomixer at 300 rpm.

-

Time-Course Sampling: Aliquot 50 µL at 0, 1, 4, and 24 hours.

-

Reaction Quenching (Self-Validation Step): Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated Fasudil-d4). Why? The internal standard controls for matrix effects and ionization variability during MS analysis, validating the quantitative output.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to remove particulates.

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Monitor the parent mass transition (e.g., m/z 292 → 99 for Fasudil) and the +16 Da oxidative shift (m/z 308) for hydroxyfasudil.

Caption: LC-MS/MS workflow for profiling this compound degradation.

Protocol 2: Radiometric Kinase Assay for IC50 Determination

Purpose: To quantify the inhibitory potency of isoquinolinesulfonamides against purified ROCK or PKA. Causality: We use[γ-³²P]ATP because radiometric assays remain the gold standard for direct phosphorylation measurement, avoiding the steric hindrance and fluorescence interference artifacts common in antibody-based FRET assays[1].

Step-by-Step Methodology:

-

Reaction Master Mix: Combine 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 µg of substrate peptide (e.g., long S6 kinase substrate peptide).

-

Inhibitor Titration: Add the this compound in a 10-point dose-response series (1 nM to 100 µM). Self-Validation: Include a vehicle control (DMSO) and a known reference inhibitor (e.g., Staurosporine) to validate assay sensitivity and dynamic range.

-

Enzyme Addition: Add 10 ng of purified ROCK or PKA. Pre-incubate for 10 minutes at room temperature to allow equilibrium binding.

-

Initiation: Start the reaction by adding 10 µM ATP spiked with 1 µCi [γ-³²P]ATP[1].

-

Incubation: Incubate at 30°C for exactly 15 minutes.

-

Termination: Spot 25 µL of the reaction onto P81 phosphocellulose paper. The basic peptide binds to the negatively charged paper, while unreacted ATP is washed away.

-

Washing & Detection: Wash the P81 paper three times in 0.75% phosphoric acid. Dry and quantify using a scintillation counter.

Conclusion

Isoquinolinesulfonamides remain a cornerstone in kinase pharmacology. Understanding their structural nuances—such as the critical N-2 hydrogen bond—and their stability profiles, including the active hydroxyfasudil metabolite, is essential for robust assay design. By implementing the self-validating protocols detailed above, researchers can ensure high-confidence data in both drug screening and analytical stability profiling.

References

- Title: The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides Source: BenchChem URL

- Source: PMC (NIH)

- Source: PubMed (NIH)

- Title: Safety data sheet: N-(2-Aminoethyl)

- Title: SAFETY DATA SHEET: H-89 dihydrochloride hydrate Source: Sigma-Aldrich URL

- Title: Protein kinase inhibitors: contributions from structure to clinical compounds Source: Cambridge Core URL

- Title: Safety Data Sheet: Protein Kinase Inhibitor H-89 Source: Cayman Chemical URL

- Title: Ripasudil Source: New Drug Approvals URL

- Title: H89 (N-[2-(p-bromocinnamylamino)

- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lgcstandards.com [lgcstandards.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ovid.com [ovid.com]

Selectivity Profiling of Isoquinolinesulfonamides Against the Kinome: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology and inflammatory diseases.[1][2] Isoquinolinesulfonamides were among the first classes of synthetic small molecules identified as potent, ATP-competitive kinase inhibitors, and they remain invaluable as both research tools and scaffolds for therapeutic development.[3][4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5][6] Insufficient selectivity can lead to off-target effects, potential toxicity, and misinterpretation of biological data.[7][8] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret kinome-wide selectivity profiling studies for isoquinolinesulfonamide-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and explore robust methods for data analysis and visualization, grounding all recommendations in authoritative sources.

The this compound Scaffold: A Cornerstone of Kinase Inhibition

The journey into targeted kinase inhibition began in the early 1980s when Hidaka and colleagues, while investigating calmodulin antagonists, discovered that replacing a naphthalenesulfonamide ring with an isoquinoline moiety abolished calmodulin activity but retained potent protein kinase inhibitory action.[3][4] This seminal discovery established that the highly conserved ATP-binding site could be effectively targeted by small molecules.

Mechanism of Action: Isoquinolinesulfonamides act as Type I, ATP-competitive inhibitors. Their core structure mimics the adenine ring of ATP, enabling them to anchor within the active site. The isoquinoline ring's nitrogen atom is crucial, forming a key hydrogen bond with the kinase's "hinge" region, a flexible loop connecting the N- and C-terminal lobes of the kinase domain.[3][9] Selectivity for individual kinases is then achieved primarily through interactions of chemical substituents on the isoquinoline ring with adjacent regions of the ATP-binding pocket.[9]

This scaffold has given rise to several widely used research tools and clinically relevant molecules, each with a distinct selectivity profile that dictates its utility.

| Compound | Primary Target(s) | Key Applications & Insights |

| H-7 / H-89 | PKA (Protein Kinase A), PKC, ROCK | Early-generation, relatively broad-spectrum inhibitors used to probe cyclic nucleotide and calcium signaling pathways. H-89 is commonly used as a PKA inhibitor.[10][11][12][13] |

| Fasudil (HA-1077) | ROCK (Rho-associated kinase) | A clinically approved drug in Japan for cerebral vasospasm. It functions by inhibiting ROCK, leading to smooth muscle relaxation and vasodilation.[3][14] |

| Y-27632 | ROCK (Rho-associated kinase) | A highly selective and potent ROCK inhibitor, widely used in research to study cell adhesion, motility, and apoptosis. It is crucial in stem cell research for enhancing survival of dissociated cells.[14][15][16] |

The Imperative of Kinome-Wide Profiling

Profiling an inhibitor against a broad panel of kinases is essential for understanding its activity and mitigating potential off-target liabilities that can cause undesirable side effects.[5] This process is a cornerstone of the hit-to-lead and lead optimization phases, providing a detailed "fingerprint" of a compound's interaction space across the kinome.[6][17]

Key Objectives of Selectivity Profiling:

-

Define On-Target Potency: Quantify the inhibitor's affinity and functional effect on its intended target.

-

Identify Off-Target Liabilities: Uncover interactions with other kinases that could lead to toxicity or confound biological results.[6]

-

Guide Structure-Activity Relationship (SAR): Provide data to medicinal chemists to rationally design more selective and potent compounds.[18]

-

Enable Polypharmacology: Intentionally design or identify compounds that hit multiple desired targets for a synergistic therapeutic effect.

The following diagram illustrates a comprehensive workflow for kinome selectivity profiling.

Conclusion and Future Outlook

The this compound scaffold was instrumental in launching the era of targeted kinase inhibition. Comprehensive selectivity profiling is not merely a quality control step but a fundamental component of the drug discovery process that provides deep biological insights, guides medicinal chemistry efforts, and helps build a robust safety profile for candidate drugs. While traditional endpoint assays measuring potency (IC₅₀) are well-established, the field is increasingly appreciating the importance of kinetic selectivity (i.e., the residence time of an inhibitor on its target). [2]Future profiling efforts will likely integrate kinetic parameters to build more sophisticated models that better predict in vivo efficacy and duration of action. By employing the rigorous, multi-faceted approach outlined in this guide, researchers can effectively characterize their this compound inhibitors and make better-informed decisions to advance the next generation of kinase-targeted therapies.

References

-

Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

-